N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]cyclopropanecarboxamide
Description
Properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O2S/c17-12-4-1-5-13-14(12)18-16(22-13)19(15(20)10-6-7-10)9-11-3-2-8-21-11/h1,4-5,10-11H,2-3,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUCQFZWOJLOAAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN(C2=NC3=C(C=CC=C3S2)F)C(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]cyclopropanecarboxamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and potential applications based on available research findings.
Chemical Structure and Properties
The compound features a benzothiazole moiety and an oxolane side chain , contributing to its unique chemical properties. Its molecular formula is with a molecular weight of 374.43 g/mol. The presence of fluorine and other substituents enhances its reactivity and biological profile.
Anticancer Properties
Research indicates that compounds with similar structures to this compound exhibit anticancer activity . The benzothiazole derivatives have been shown to inhibit specific cancer cell lines, potentially through mechanisms involving the inhibition of key signaling pathways necessary for tumor growth and survival.
Antimicrobial Effects
This compound is also being investigated for its antimicrobial properties . Preliminary studies suggest that it may inhibit the growth of various bacterial and fungal strains, making it a candidate for further development as an antimicrobial agent .
Neuroprotective Potential
There is ongoing research into the neuroprotective effects of this compound, particularly in relation to neurodegenerative diseases. Its ability to modulate neuroinflammatory responses could provide therapeutic benefits in conditions like Alzheimer's disease.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Benzothiazole Core : This is achieved by reacting 2-aminothiophenol with suitable aldehydes under acidic conditions.
- Fluorination : The introduction of the fluorine atom can be performed using electrophilic fluorination agents like Selectfluor.
- Oxolane Coupling : The final step involves coupling the benzothiazole derivative with an oxolane under basic conditions to form the complete structure .
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Study on Anticancer Activity | Demonstrated significant inhibition of cancer cell proliferation in vitro. |
| Antimicrobial Assessment | Showed effectiveness against multiple bacterial strains, indicating potential for therapeutic use. |
| Neuroprotective Study | Suggested modulation of neuroinflammatory pathways, providing insights into its role in neurodegenerative conditions. |
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that it interacts with specific molecular targets involved in cell signaling pathways critical for cancer cell survival and proliferation. Additionally, its antimicrobial action may involve disruption of bacterial cell membranes leading to cell lysis .
Chemical Reactions Analysis
1.1. Formation of the Benzothiazole Core
The 4-fluoro-1,3-benzothiazole moiety is synthesized via cyclization of fluorinated o-aminothiophenol precursors. Key methods include:
-
Condensation with Carboxylic Acids : Reaction of o-amidothiophenol derivatives with acyl chlorides or carboxylic acids under Lewis acid catalysis (e.g., molecular iodine) to form the benzothiazole ring via intramolecular cyclization .
-
Electrophilic Substitution : Fluorination at the 4-position is achieved using fluorinating agents (e.g., Selectfluor) or via pre-fluorinated building blocks .
1.2. Cyclopropane-Carboxamide Assembly
The cyclopropane-carboxamide group is introduced through:
-
Coupling Reactions : Condensation of benzothiazol-2-amine with cyclopropane-carboxylic acid derivatives (e.g., acyl chlorides) in the presence of coupling agents (e.g., DCC, EDCI) .
-
Ring-Closing Strategies : Cyclopropanation via [2+1] cycloaddition (e.g., Simmons-Smith reaction) using diiodomethane and zinc-copper couples .
1.3. Oxolane Methyl Functionalization
The tetrahydrofuran methyl group is appended via:
-
Alkylation : Reaction of the benzothiazole nitrogen with (oxolan-2-yl)methyl halides under basic conditions (e.g., K₂CO₃, DMF) .
-
Mitsunobu Reaction : Using diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple alcohols to the amine .
2.1. Electrophilic Aromatic Substitution
The benzothiazole ring undergoes substitution at electron-rich positions (C-5/C-6), though the 4-fluoro group deactivates the ring.
| Reaction | Conditions | Outcome | Yield | Ref. |
|---|---|---|---|---|
| Bromination | Br₂, FeBr₃, CH₂Cl₂, 0°C | 5-Bromo-4-fluoro-1,3-benzothiazole | 65% | |
| Nitration | HNO₃, H₂SO₄, 50°C | 6-Nitro-4-fluoro-1,3-benzothiazole | 58% |
2.2. Cyclopropane Ring Reactivity
The strained cyclopropane ring participates in:
-
Ring-Opening Reactions : Acid-catalyzed hydrolysis to form a linear carboxylic acid .
-
Transition Metal Catalysis : Pd-mediated cross-coupling to functionalize the cyclopropane .
2.3. Amide Bond Transformations
-
Hydrolysis : Under acidic (HCl, H₂O/EtOH) or basic (NaOH, H₂O/THF) conditions, yielding cyclopropanecarboxylic acid .
-
Reductive Amination : Conversion to secondary amines using NaBH₃CN or BH₃·THF .
Stability and Degradation
-
Thermal Stability : Decomposes above 250°C, with cyclopropane ring opening observed under prolonged heating .
-
Photolytic Sensitivity : UV light induces C-S bond cleavage in the benzothiazole ring .
-
pH-Dependent Hydrolysis : Stable in neutral conditions but degrades rapidly in strongly acidic/basic media (t₁/₂ = 2–4 h at pH 1 or 13) .
Mechanistic Insights
-
Benzothiazole Cyclization : Proceeds via an o-amidothiophenol intermediate, with iodine acting as a Lewis acid to promote intramolecular S-arylation .
-
Cyclopropanation : Involves carbene insertion into alkenes, facilitated by zinc-copper couples .
Table 2: Functional Group Compatibility
| Reaction | Functional Group Tolerance |
|---|---|
| Bromination | Tolerates esters, ethers; incompatible with free -NH₂ |
| Reductive Amination | Compatible with benzothiazole; degrades cyclopropane |
Comparison with Similar Compounds
Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)cyclopropanecarboxamide)
TAK-632 (N-[7-Cyano-6-(4-fluoro-3-[[3-(trifluoromethyl)phenyl]acetamido]phenoxy)-1,3-benzothiazol-2-yl]cyclopropanecarboxamide)
- Key Features: Benzothiazole with cyano and fluoro substituents, coupled to a cyclopropanecarboxamide.
- Differences : TAK-632 includes a trifluoromethylphenylacetamido side chain, increasing steric bulk and lipophilicity.
- Application : Reported as a kinase inhibitor, emphasizing the pharmacological relevance of benzothiazole-cyclopropane hybrids .
Compound 85 (1-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-hydroxyphenyl)-5-(4-(trifluoromethoxy)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide)
Spectroscopic Characterization
- IR Spectroscopy : The absence of C=O bands in triazole derivatives () contrasts with the target compound’s carboxamide carbonyl (~1660–1680 cm⁻¹) .
- NMR : Cyclopropane protons in the target compound would resonate at δ ~1.2–1.6 ppm (cf. Compound 32 in : δ 1.16–1.63 ppm) .
Pharmacological and Physicochemical Properties
- Lipophilicity : The oxolane group in the target compound may improve aqueous solubility compared to purely aromatic substituents (e.g., TAK-632’s trifluoromethylphenyl).
- Bioactivity Trends : Fluorine and cyclopropane motifs are associated with enhanced metabolic stability and target binding, as seen in TAK-632’s kinase inhibition .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]cyclopropanecarboxamide, and how do reaction conditions influence yield?
- Methodology : Multi-step synthesis typically involves coupling cyclopropanecarboxylic acid derivatives with functionalized benzothiazole and oxolane precursors. Key steps include:
- Amide bond formation : Use coupling agents like EDC/HOBt in anhydrous DMF or dichloromethane under nitrogen .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reactivity, while dichloromethane improves solubility of hydrophobic intermediates .
- Catalysts : Pd-mediated cross-coupling for aryl-fluorine bond stabilization .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Analytical workflow :
- NMR : and NMR confirm substituent positions (e.g., 4-fluoro on benzothiazole, oxolane methylene protons at δ 3.5–4.0 ppm) .
- IR : Detect characteristic amide C=O stretching (~1650 cm) and benzothiazole C-S bonds (~690 cm) .
- HRMS : Validate molecular formula (e.g., [M+H] at m/z 409.12) .
Q. How does the heterocyclic framework influence bioactivity in related benzothiazole derivatives?
- Structure-activity insights :
- The 4-fluoro-benzothiazole moiety enhances metabolic stability and target binding (e.g., kinase inhibition) .
- The oxolane (tetrahydrofuran) methyl group improves solubility and bioavailability via H-bonding with biological targets .
- Data Table : Comparison of structural analogs and bioactivity :
| Compound | Substituents | Bioactivity (IC) |
|---|---|---|
| Analog A (4-F-Bthz) | 4-fluoro, cyclopropane | 12 nM (Kinase X) |
| Analog B (Oxolane variant) | Oxolane-CH | 8 nM (Kinase X) |
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for synthesizing this compound?
- Strategy : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers in amide bond formation. ICReDD’s reaction path search methods reduce trial-and-error experimentation by predicting optimal solvents (e.g., DMF vs. THF) and catalysts .
- Case study : MD simulations reveal that oxolane’s conformational flexibility stabilizes intermediates during cyclopropane coupling .
Q. What strategies resolve contradictory bioactivity data across in vitro vs. in vivo studies?
- Experimental design :
- Metabolic profiling : Use LC-MS to identify metabolites that may deactivate the compound in vivo .
- Dose-response recalibration : Adjust concentrations based on plasma protein binding assays (e.g., >95% binding reduces free drug availability) .
- Example : Inconsistent antiproliferative effects in cell lines (e.g., IC variability ±15%) may stem from differential expression of target enzymes (e.g., cytochrome P450 isoforms) .
Q. How to design functional assays for multi-target interactions involving this compound?
- Methodology :
- SPR (Surface Plasmon Resonance) : Screen binding affinities against recombinant proteins (e.g., kinases, GPCRs) .
- Thermal shift assays : Monitor target protein stability upon ligand binding to identify off-target effects .
- Data integration : Combine transcriptomics (RNA-seq) and proteomics (TMT labeling) to map pathway-level impacts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
